molecular formula C14H13ClN2O2 B1392738 8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid CAS No. 1242898-92-5

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid

Cat. No.: B1392738
CAS No.: 1242898-92-5
M. Wt: 276.72 g/mol
InChI Key: LLMDDSFMKDPGJQ-UHFFFAOYSA-N
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Description

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid is a quinoline derivative characterized by a chloro substituent at position 8, a pyrrolidin-1-yl group at position 2, and a carboxylic acid moiety at position 2. Quinoline scaffolds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The pyrrolidine ring introduces a secondary amine, which may enhance solubility in acidic environments (via salt formation) and influence pharmacokinetic properties like bioavailability.

Properties

IUPAC Name

8-chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-11-5-3-4-9-10(14(18)19)8-12(16-13(9)11)17-6-1-2-7-17/h3-5,8H,1-2,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDDSFMKDPGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 8-Chloroquinoline-4-carboxylic Acid

While direct preparation methods for 8-chloroquinoline-4-carboxylic acid are less frequently detailed, analogous quinoline-4-carboxylic acids are prepared industrially via multi-step processes involving:

  • Condensation of isatin derivatives with acetone under highly basic conditions to form 2-toluquinoline-4-carboxylic acid
  • Subsequent oxidation and substitution reactions to introduce chloro groups at desired positions
  • Use of oxidizers such as potassium permanganate under controlled temperatures (35–45 °C) and pH conditions to achieve selective oxidation

This step is critical as it sets the stage for further functionalization.

Nucleophilic Substitution with Pyrrolidine

The key step to obtain 8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid is the nucleophilic aromatic substitution of the 2-position hydrogen or leaving group by pyrrolidine. This is typically performed by:

  • Reacting 8-chloroquinoline-4-carboxylic acid with pyrrolidine in a suitable solvent (e.g., ethanol, acetonitrile)
  • Employing mild heating to facilitate the substitution reaction
  • Using catalysts or bases to enhance nucleophilicity and reaction rate

The reaction conditions are optimized to avoid side reactions and degradation of sensitive groups.

Alternative and Advanced Methods

Industrial and research-scale syntheses have explored:

  • Microwave-assisted synthesis to reduce reaction times and improve yields
  • Solvent-free or green chemistry approaches to minimize environmental impact
  • Use of recyclable catalysts to enhance sustainability

Such methods aim to improve efficiency, cost-effectiveness, and scalability for industrial production.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Isatin condensation Isatin, NaOH, acetone, water 25–35 (stir), reflux 10 h 10 ~99 Formation of 2-toluquinoline-4-carboxylic acid
Aldehyde addition 2-toluquinoline-4-carboxylic acid, phenyl aldehyde 95–105 1–6 85 Formation of 2-vinyl-4-quinoline carboxylic acid hydrate
Oxidation Potassium permanganate, NaOH 35–45 2–8 - Oxidation to quinoline-2,4-dicarboxylic acid
Pyrrolidine substitution 8-chloroquinoline-4-carboxylic acid, pyrrolidine Mild heating (50–80) 2–6 High Nucleophilic substitution at 2-position
Purification Filtration, acidification, drying Room temp - - Isolation of pure product

Research Findings and Analysis

  • The high yield (up to 99%) in the initial quinoline carboxylic acid formation indicates the robustness of the base-catalyzed condensation of isatin with acetone.
  • The oxidation step using potassium permanganate is critical for introducing carboxylic acid groups and requires careful pH and temperature control to avoid over-oxidation or degradation.
  • The nucleophilic substitution of pyrrolidine is facilitated by the electron-deficient nature of the quinoline ring, especially with the electron-withdrawing chloro substituent enhancing reactivity at the 2-position.
  • Microwave-assisted and solvent-free methods reported in recent literature improve reaction efficiency and align with green chemistry principles, though detailed protocols specific to this compound remain proprietary or under development.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Yield & Notes
Condensation of isatin Isatin, NaOH, acetone, water Quinoline ring formation ~99%, base-catalyzed, high purity
Aldehyde addition Phenyl aldehyde, heating Vinyl group introduction 85%, controlled temperature
Oxidation KMnO4, NaOH, pH 1-2 acidification Carboxylic acid formation Moderate yield, selective oxidation
Pyrrolidine substitution Pyrrolidine, solvent, mild heating Introduction of pyrrolidinyl group High yield, regioselective substitution
Purification Filtration, acidification, drying Isolation of final compound High purity product

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are widely used to treat bacterial infections .

Comparison with Similar Compounds

Structural and Functional Differences

  • This group is less lipophilic than aryl substituents, which may reduce membrane permeability but enhance target specificity . Pyridin-2-yl: The pyridine ring offers π-stacking capabilities, beneficial for binding to aromatic residues in enzymes. However, its planar structure may reduce conformational flexibility compared to pyrrolidine . 4-Methylphenyl: A hydrophobic substituent that enhances lipophilicity, favoring interactions with hydrophobic protein pockets. This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • C8 Chloro Group : Common to all compounds, the chloro group likely contributes to electronic effects (e.g., electron withdrawal) and steric hindrance, influencing binding affinity and metabolic stability.

Physicochemical Properties

  • Solubility : The pyrrolidine-containing compound is expected to exhibit moderate solubility in polar aprotic solvents like DMSO, whereas the 4-methylphenyl analog is sparingly soluble in organic solvents. The pyridinyl variant’s solubility profile is undocumented but may align with typical heteroaromatic carboxylic acids .
  • Molecular Weight : All compounds fall within the range of 276–298 g/mol, suitable for drug-like properties under Lipinski’s Rule of Five.

Biological Activity

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid, a compound belonging to the quinoline class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13ClN2O2
  • Molecular Weight : 276.72 g/mol
  • CAS Number : 1242898-92-5

The compound features a chloro group and a pyrrolidine moiety, which may enhance its biological properties compared to other quinoline derivatives.

Synthesis

The synthesis typically involves the reaction of 8-chloroquinoline-4-carboxylic acid with pyrrolidine under controlled conditions. Various methods, including microwave-assisted synthesis and solvent-free reactions, are employed to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against several multidrug-resistant pathogens, including:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Pseudomonas aeruginosa

These studies suggest that the compound may inhibit bacterial growth by targeting specific enzymes involved in DNA replication and repair.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. For instance, in a study utilizing A549 human lung adenocarcinoma cells, it was observed that:

  • The compound exhibited structure-dependent anticancer activity.
  • At a concentration of 100 µM, it demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

The results indicated that modifications in the compound's structure could enhance its efficacy against cancer cells. For example, certain derivatives showed reduced cell viability in A549 cells, suggesting an effective mechanism of action against tumor proliferation .

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Gyrase : Similar to other quinolone derivatives, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruptions in DNA replication.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing further proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
8-Chloroquinoline-4-carboxylic acidStructureModerateLow
2-Pyrrolidin-1-ylquinoline-4-carboxylic acidStructureLowModerate
Ciprofloxacin (Fluoroquinolone)StructureHighModerate

The unique combination of functional groups in this compound may confer distinct biological properties compared to other quinolines, enhancing both its antimicrobial and anticancer activities.

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into their potential therapeutic applications:

  • Study on Anticancer Activity : In a comparative analysis involving various quinoline derivatives, modifications such as the introduction of halogen atoms significantly enhanced anticancer activity against A549 cells.
  • Antimicrobial Screening : A comprehensive screening against clinically relevant pathogens demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial potency, highlighting the importance of structural modifications for improving efficacy.

Q & A

Q. How can researchers optimize the synthesis of 8-chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid to improve yield and purity?

  • Methodological Answer : Key parameters include solvent selection, catalyst choice, and reaction time. For example, quinoline derivatives often require cyclization under acidic conditions. Evidence from similar compounds suggests using Lewis acids (e.g., AlCl₃) to promote pyrrolidine substitution at the 2-position . Temperature control (60–80°C) minimizes side reactions like decarboxylation. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity.

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
CatalystAlCl₃ or FeCl₃Enhances electrophilic substitution
Reaction Time12–24 hoursEnsures complete cyclization
SolventToluene/DMFBalances solubility and reactivity

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 307.08) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolves stereochemistry; SHELX programs refine crystal structures .

Q. How can structural ambiguities in the quinoline core be resolved experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For non-crystalline samples, compare experimental IR/Raman spectra with DFT-computed vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Functional Group Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate electron density in the quinoline ring, enhancing binding to biological targets .
  • Isotopic Labeling : Use ¹⁴C-labeled carboxylic acid groups to track metabolic pathways in vitro .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic attack sites (e.g., C-5 position due to low LUMO energy) .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina; prioritize poses with hydrogen bonds to the carboxylic acid group .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

  • Methodological Answer :
  • Isotopic Pattern Analysis : For MS discrepancies, compare observed chlorine isotopic ratios (e.g., ³⁵Cl:³⁷Cl = 3:1) with theoretical values .
  • Dynamic NMR : Resolve overlapping signals by variable-temperature ¹H NMR (e.g., coalescence temperature for rotamers) .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell viability assays (e.g., MTT).
  • Control Experiments : Include a carboxylate-free analog to isolate the role of the carboxylic acid group .

Reporting Standards

Q. What conventions ensure clarity in reporting synthetic and analytical data?

  • Methodological Answer :
  • Compound Numbering : Use bolded numerals (e.g., 1 ) after the first mention for brevity .
  • Units : Report melting points as "mp 215–217°C" and concentrations in mM (e.g., 2.3 × 10⁻⁴ mM) .

Q. Table 2: Key Spectral Data for Reference

TechniqueExpected DataReference
¹H NMR (400 MHz)δ 8.21 (d, J=8.4 Hz, 1H, H-5)
HRMS (ESI+)m/z 307.0821 [M+H]⁺ (calc. 307.0819)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid
Reactant of Route 2
8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid

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